molecular formula C9H6BrNO2 B1361368 5-Bromo-1-methylindoline-2,3-dione CAS No. 2058-72-2

5-Bromo-1-methylindoline-2,3-dione

Cat. No. B1361368
CAS RN: 2058-72-2
M. Wt: 240.05 g/mol
InChI Key: GEEDYJPPYNIZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methylindoline-2,3-dione is a compound built up from two fused five- and six-membered rings linked to two ketone O atoms, a Br atom, and a methyl group .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-methylindoline-2,3-dione consists of an indoline ring system, two ketone O atoms, and a Br atom that are nearly coplanar .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-Bromo-1-methylindoline-2,3-dione .


Physical And Chemical Properties Analysis

5-Bromo-1-methylindoline-2,3-dione has the empirical formula C9H6BrNO2, a CAS Number of 2058-72-2, and a molecular weight of 240.05 . It is a solid compound .

Scientific Research Applications

Crystal Structure and Surface Analysis

5-Bromo-1-methylindoline-2,3-dione has been studied for its crystal structure and surface properties. Abdellaoui et al. (2019) analyzed its structure, revealing intermolecular hydrogen bonds and π–π contacts between dione rings, contributing to the stabilization of its three-dimensional structure (Abdellaoui et al., 2019).

Catalysis in Organic Synthesis

This compound has applications in organic synthesis. For example, it is used as a catalyst in the synthesis of certain organic compounds like 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. Kefayati et al. (2012) highlighted its efficiency as a catalyst under thermal and solvent-free conditions, yielding high product rates (Kefayati et al., 2012).

Reactivity with Aliphatic Amines

The reactivity of 5-Bromo-1-methylindoline-2,3-dione with aliphatic amines has been explored. Bałoniak and Plas (1981) demonstrated that reacting this compound with morpholine forms a distinct morpholino compound, a finding significant for understanding its chemical behavior (Bałoniak & Plas, 1981).

Antiviral Activity

There's evidence of its use in antiviral research. Terzioğlu et al. (2005) synthesized derivatives of this compound and evaluated their antiviral activities against pathogens like the yellow fever virus and bovine viral diarrhea virus (Terzioğlu et al., 2005).

Antimicrobial and Anti-HIV Properties

5-Bromo-1-methylindoline-2,3-dione derivatives have been investigated for their antimicrobial and anti-HIV properties. Pandeya et al. (1999) synthesized Schiff and Mannich bases of isatin derivatives, including 5-bromo derivatives, and found significant antimicrobial and anti-HIV activities (Pandeya et al., 1999).

Asymmetric Synthesis Applications

It also finds application in asymmetric synthesis. Sun et al. (2021) used a derivative of 1-methylindoline-2,3-dione in the asymmetric synthesis of spiro[3,2'-morpholine-oxindoles] derivatives, showing its versatility in producing enantioenriched compounds (Sun et al., 2021).

Electroluminescence and Fluorescent Dye Synthesis

The compound's derivatives are used in the synthesis of fluorescent dyes and electroluminescence studies. Jaung et al. (1998) synthesized fluorescent styryl dyes from derivatives of this compound, providing insights into their electronic and physical properties (Jaung et al., 1998).

Herbicidal Activities

In the field of agriculture, derivatives of 5-Bromo-1-methylindoline-2,3-dione have been explored for their herbicidal activities. Gao et al. (2019) designed phthalimide derivatives targeting protoporphyrinogen oxidase and found compounds with promising herbicidal activities (Gao et al., 2019).

Cytotoxicity Evaluation in Cancer Research

Karalı (2002) synthesized new derivatives of 5-nitroindole-2,3-dione for cytotoxicity evaluation, indicating potential application in cancer research (Karalı, 2002).

Glycolic Acid Oxidase Inhibitors

5-Bromo-1-methylindoline-2,3-dione derivatives have been studied as inhibitors of glycolic acid oxidase, with potential implications in medical treatments. Rooney et al. (1983) prepared a series of derivatives and found them to be potent inhibitors of this enzyme (Rooney et al., 1983).

Analytical Chemistry Applications

In analytical chemistry, its derivatives have been used in developing chromatographic methods. Shabir and Forrow (2005) developed a method for assaying 4,7-phenanthroline-5,6-dione using high-performance liquid chromatography, demonstrating the compound's role in analytical methodologies (Shabir & Forrow, 2005).

Radical Scavenging Activity

The radical scavenging activity of 5-Bromo-1-methylindoline-2,3-dione derivatives has been a topic of interest. Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, showing significant activity against DPPH radicals and moderate activity against ABTS radicals, suggesting potential use as natural antioxidants (Li et al., 2012).

Safety And Hazards

5-Bromo-1-methylindoline-2,3-dione is classified as a combustible solid. It does not have a defined flash point .

Future Directions

There are several papers available that discuss 5-Bromo-1-methylindoline-2,3-dione, which could provide insights into future directions for research .

properties

IUPAC Name

5-bromo-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEDYJPPYNIZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174590
Record name Indole-2,3-dione, 5-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methylindoline-2,3-dione

CAS RN

2058-72-2
Record name 5-Bromo-1-methylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2058-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-2,3-dione, 5-bromo-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-2,3-dione, 5-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methylisatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methylindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methylindoline-2,3-dione
Reactant of Route 3
5-Bromo-1-methylindoline-2,3-dione
Reactant of Route 4
5-Bromo-1-methylindoline-2,3-dione
Reactant of Route 5
Reactant of Route 5
5-Bromo-1-methylindoline-2,3-dione
Reactant of Route 6
Reactant of Route 6
5-Bromo-1-methylindoline-2,3-dione

Citations

For This Compound
32
Citations
Y Kharbach, A Haoudi, F Capet, A Mazzah… - IUCrData, 2016 - iucrdata.iucr.org
In the title compound, C9H6BrNO2, the indoline ring system, the two ketone O atoms and the Br atom are nearly coplanar, with the largest deviation from the mean plane being −0.1025 (…
Number of citations: 7 iucrdata.iucr.org
CS Marques, P McArdle, A Erxleben… - European Journal of …, 2020 - Wiley Online Library
A one‐step, three‐component Petasis reaction of isatin derived 5‐arylboronate‐3‐substituted oxindole derivatives with salicylaldehydes and secondary amines affords new …
T Čarný, T Peňaška, S Andrejčák… - Chemistry–A European …, 2022 - Wiley Online Library
Cross‐coupling reactions are essential tools in target molecule synthesis. However, the use of highly reactive organometallic reagents limits their applicability. Here, we present a …
J Feng - 2023 - scholarworks.calstate.edu
Indole-1H-2, 3-dione, commonly known as isatin is a heterocyclic compound with significant synthetic versatility due to its highly reactive C-3 carbonyl group and N-1 amino group …
Number of citations: 0 scholarworks.calstate.edu
PS Singh, AJ Shirgaonkar, BK Chawathe… - Journal of Chemical …, 2020 - Springer
Here, pyridopyrazino[2,3-b]indole based D–A assembly was designed and synthesized with modulation of various electron-donating/withdrawing substituent and characterized by …
Number of citations: 4 link.springer.com
YY Liao, YC Gao, W Zheng… - Advanced Synthesis & …, 2018 - Wiley Online Library
A radical cyclization of N‐methyl‐N‐arylpropiolamide to isatins via an oxidative cleavage of a carbon‐carbon triple bond has been developed. In the presence of oxone and NaNO 2 , a …
Number of citations: 15 onlinelibrary.wiley.com
S Bargavi, S Gouthaman, M Sugunalakshmi… - … Section C: Structural …, 2021 - scripts.iucr.org
Three isatin derivatives, namely, 1-allyl-3-hydroxy-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one, C17H17NO3, 1-ethyl-3-hydroxy-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one, C16H17NO3, …
Number of citations: 6 scripts.iucr.org
RJ Pandhare, PM Badani, RM Kamble - Journal of Molecular Structure, 2023 - Elsevier
In this work, we have designed and synthesized seven new amine derivatives of indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone through the use of palladium-catalyzed Buchwald−…
Number of citations: 0 www.sciencedirect.com
K Engen, SR Vanga, T Lundbäck, F Agalo… - …, 2020 - Wiley Online Library
Insulin‐regulated aminopeptidase (IRAP) is a new potential macromolecular target for drugs aimed for treatment of cognitive disorders. Inhibition of IRAP by angiotensin IV (Ang IV) …
D Karaçal - 2022 - open.metu.edu.tr
Indoline-2,3-dione, commonly known as isatin, is a well-known natural product and has excellent potential to be used as an electrophile and nucleophile, making them valuable building …
Number of citations: 0 open.metu.edu.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.